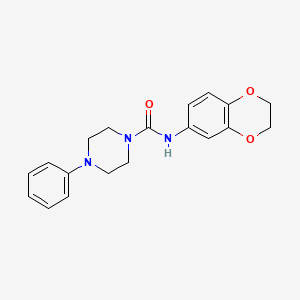

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide

描述

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-19(20-15-6-7-17-18(14-15)25-13-12-24-17)22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,14H,8-13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNFKBYLNTWQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl or aralkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

作用机制

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes, such as cholinesterases, which play a role in the breakdown of neurotransmitters . By inhibiting these enzymes, the compound may enhance neurotransmitter levels, thereby exerting its therapeutic effects.

相似化合物的比较

Comparison with Structural Analogues

Key Observations:

- Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., compound 3) exhibit stronger antibacterial activity, likely due to enhanced hydrogen bonding with bacterial enzymes . In contrast, carboxamides (e.g., morpholine derivative ) may prioritize CNS targets due to improved blood-brain barrier penetration.

- Substituent Effects : Alkylation (e.g., 5a’s bromoethyl group) significantly boosts antibacterial potency, while arylalkyl chains (e.g., 5c’s phenylpropyl) shift activity toward anti-inflammatory targets like lipoxygenase .

- Piperazine Variations : The 4-phenylpiperazine group in the target compound may confer dual affinity for serotonin/dopamine receptors, akin to antipsychotic agents, whereas 3-chlorophenylpiperazine derivatives (e.g., ) are explored for analgesic properties.

Pharmacological Potential

- Antibacterial Activity : The target compound’s phenylpiperazine group may reduce efficacy against Gram-negative bacteria compared to sulfonamides (e.g., 5a) but could improve activity against resistant strains via alternative mechanisms .

- Neuroactive Properties : Morpholine and piperazine carboxamides (e.g., ) highlight possible applications in neurodegenerative or psychiatric disorders.

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 493.57 g/mol. Its structure features a benzodioxin moiety linked to a piperazine ring, which is crucial for its biological activity.

The compound exhibits various mechanisms of action, primarily through interactions with neurotransmitter systems. It has been shown to act as a serotonin receptor modulator , particularly influencing the 5-HT_1A and 5-HT_2A receptors. This modulation can result in anxiolytic and antidepressant effects.

Additionally, this compound has been implicated in the inhibition of certain enzymes involved in neurotransmitter degradation, enhancing synaptic availability of serotonin and dopamine.

Antidepressant and Anxiolytic Effects

Research indicates that this compound can exhibit both antidepressant and anxiolytic properties. In animal models, it has been associated with increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood and reduced anxiety levels.

Antinociceptive Activity

Studies have also highlighted its potential as an antinociceptive agent . The compound demonstrated significant pain relief in models of acute pain, likely through modulation of pain pathways involving serotonin and norepinephrine.

Study 1: Behavioral Analysis

In a behavioral study conducted on rodents, administration of this compound resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Immobility Time (seconds) | 120 ± 15 | 55 ± 10 |

| Locomotor Activity (counts) | 150 ± 20 | 300 ± 30 |

These results indicate a significant reduction in depressive-like behavior alongside increased exploratory behavior post-treatment.

Study 2: Pain Response Evaluation

In another study evaluating antinociceptive effects:

| Model | Control Group | Treatment Group |

|---|---|---|

| Tail Flick Latency (seconds) | 5.0 ± 0.5 | 8.5 ± 0.7 |

| Hot Plate Response (seconds) | 10.0 ± 1.0 | 15.0 ± 1.5 |

The compound significantly increased pain threshold compared to controls, suggesting effective analgesic properties.

常见问题

Basic Questions

Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling the benzodioxin-6-amine moiety with a functionalized piperazine-carboxamide intermediate. Key steps include:

- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) or activation via chloroacetyl intermediates .

- Reaction monitoring : Thin-layer chromatography (TLC) to track progress and optimize yields .

- Condition optimization : Variables like solvent polarity (DMF for polar intermediates), temperature (room temperature to 80°C), and stoichiometric ratios are adjusted to maximize purity (>95%) and minimize side products .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology :

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzodioxin aromatic protons at δ 6.5–7.0 ppm; piperazine CH₂ groups at δ 3.0–4.0 ppm) .

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and benzodioxin ether linkages (C-O-C at ~1250 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₉H₂₁N₃O₃, exact mass 343.1087) .

Q. What primary biological activities have been reported for benzodioxin-piperazine hybrids?

- Key findings :

- Enzyme inhibition : Related compounds show activity against α-glucosidase (IC₅₀: 81–86 μM) and microbial enzymes (e.g., bacterial biofilm inhibition) .

- Anticancer potential : Analogues with tetrazole or sulfonamide groups exhibit cytotoxicity via apoptosis induction in cancer cell lines .

- Neuroprotection : Structural analogs demonstrate radical scavenging and antioxidant properties in neuronal models .

Advanced Research Questions

Q. How can computational models guide the design of derivatives with enhanced target specificity?

- Methodology :

- Graph neural networks (GNNs) : Used to predict scaffold-activity relationships. For example, GNNs trained on benzodioxin derivatives identified [3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methanol as a high-potency PD-1/PD-L1 inhibitor, even without prior scaffold data .

- Docking studies : Molecular dynamics simulations assess binding affinity to targets like α-glucosidase or bacterial outer membrane proteins (e.g., OprH in Pseudomonas aeruginosa) .

Q. What experimental strategies resolve contradictions in pharmacological data across studies?

- Case example : In α-glucosidase inhibition assays, derivatives with electron-withdrawing groups (e.g., -NO₂) showed weaker activity (IC₅₀ >100 μM) compared to electron-donating substituents (-OCH₃, IC₅₀ ~80 μM) .

- Resolution strategies :

- Dose-response curves : Validate activity thresholds across multiple replicates.

- SAR analysis : Systematically modify substituents (e.g., phenyl vs. fluorophenyl) to isolate contributing factors .

Q. How are in vitro-to-in vivo translation challenges addressed for this compound?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。